molecular formula C8H5N3O3 B11904539 3-Nitro-1,6-naphthyridin-2(1H)-one CAS No. 87992-32-3

3-Nitro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11904539
CAS No.: 87992-32-3
M. Wt: 191.14 g/mol
InChI Key: BXFGOZYDNYHYJL-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a nitro group at the third position and a keto group at the second position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,6-naphthyridin-2(1H)-one typically involves the nitration of 1,6-naphthyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 3-Amino-1,6-naphthyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 3-Nitro-1,6-naphthyridin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its role in modulating biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Nitro-1,6-naphthyridin-2(1H)-one and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes, modulate receptor activity, or interfere with nucleic acid synthesis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    1,6-Naphthyridin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-1,6-naphthyridin-2(1H)-one: Formed by the reduction of 3-Nitro-1,6-naphthyridin-2(1H)-one, with different chemical properties and biological activities.

    3-Chloro-1,6-naphthyridin-2(1H)-one: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a nitro group and a keto group on the naphthyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

87992-32-3

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-nitro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5N3O3/c12-8-7(11(13)14)3-5-4-9-2-1-6(5)10-8/h1-4H,(H,10,12)

InChI Key

BXFGOZYDNYHYJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

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